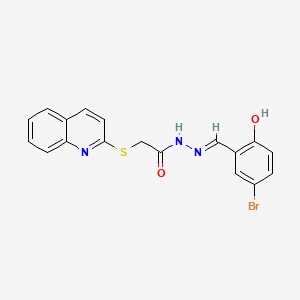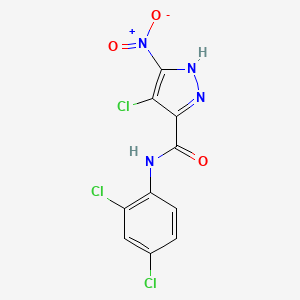
6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one
描述
6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one, also known as MNAT, is a chemical compound that belongs to the class of triazine derivatives. MNAT has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent.
作用机制
6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one exerts its therapeutic effects through various mechanisms of action. One of the primary mechanisms of action is the inhibition of protein kinases. 6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one inhibits the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and proliferation. By inhibiting protein kinases, 6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one can prevent the growth and proliferation of cancer cells. 6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one also exerts its antiviral effects by inhibiting the replication of viruses.
Biochemical and Physiological Effects:
6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one has been found to have various biochemical and physiological effects. In cancer cells, 6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one inhibits the activity of protein kinases, which leads to cell cycle arrest and apoptosis. 6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one also inhibits the migration and invasion of cancer cells. In addition, 6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one has been found to have anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines, which are molecules that play a crucial role in inflammation.
实验室实验的优点和局限性
6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues. It has low toxicity and can be easily synthesized in large quantities. However, 6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. 6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one also has a short half-life, which can limit its efficacy in vivo.
未来方向
There are several future directions for 6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one research. One area of research is the development of 6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one analogs with improved solubility and efficacy. Another area of research is the investigation of 6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one in combination with other therapeutic agents. 6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one has been found to have synergistic effects with other anticancer agents, such as paclitaxel and doxorubicin. 6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one also has potential as a therapeutic agent for other diseases, such as inflammatory diseases and viral infections. Further research is needed to explore the potential of 6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one in these areas.
In conclusion, 6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one is a promising chemical compound with potential as a therapeutic agent. Its inhibitory effects on protein kinases make it a promising candidate for the treatment of cancer and other diseases. Further research is needed to explore its potential in other areas and to develop more effective analogs.
科学研究应用
6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one has been found to have potential as a therapeutic agent in various diseases. It has been extensively studied for its anticancer properties. 6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one has also been studied for its antiviral properties. It has been found to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
属性
IUPAC Name |
4-morpholin-4-yl-6-(naphthalen-1-ylamino)-1H-1,3,5-triazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-17-20-15(19-16(21-17)22-8-10-24-11-9-22)18-14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11H2,(H2,18,19,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMWNIJNTOKIRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)NC(=N2)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3725701.png)
![2-({[2-(4-isobutyryl-1-piperazinyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione](/img/structure/B3725704.png)
![3-[4-(dimethylamino)phenyl]acrylaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone](/img/structure/B3725709.png)
![N-(2,4-dichlorophenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3725714.png)
![methyl 4-[(2-hydroxy-1-naphthyl)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3725717.png)

![3-phenyl-1H-pyrazole-4-carbaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3725728.png)
![3-benzyl-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3725735.png)
![6-[(4-methoxyphenyl)amino]-4-[(4-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one](/img/structure/B3725739.png)
![N'-{1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[1-(4-methylphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B3725782.png)

![5-[(5-bromo-1H-indol-3-yl)methylene]-3-sec-butyl-1,3-thiazolidine-2,4-dione](/img/structure/B3725792.png)